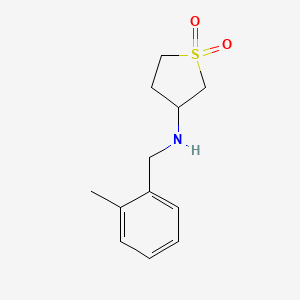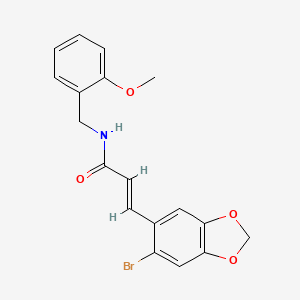
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide, also known as MBD-4-bromo-1,3-benzodioxole, is a novel synthetic compound that has been studied for its potential medical applications. MBD-4-bromo-1,3-benzodioxole has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. In addition, MBD-4-bromo-1,3-benzodioxole has been found to have potential applications in the development of novel drugs and treatments for a variety of diseases.
Scientific Research Applications
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been studied for its potential medical applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. In particular, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to inhibit the growth of a variety of cancer cell lines in vitro, including breast, prostate, and lung cancer cell lines. In addition, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to have potential applications in the development of novel drugs and treatments for a variety of diseases.
Mechanism of Action
The exact mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In particular, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to inhibit the activity of topoisomerase II, an enzyme involved in the replication of DNA.
Biochemical and Physiological Effects
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to have a variety of biochemical and physiological effects. In particular, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to inhibit the growth of a variety of cancer cell lines in vitro, including breast, prostate, and lung cancer cell lines. In addition, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to have anti-inflammatory, anti-tumor, and anti-viral activities.
Advantages and Limitations for Lab Experiments
The use of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole in laboratory experiments has a number of advantages and limitations. On the one hand, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. In addition, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to have potential applications in the development of novel drugs and treatments for a variety of diseases. On the other hand, the exact mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole is not yet fully understood, and there is a need for further research to determine the precise mechanisms by which it exerts its effects.
Future Directions
Despite the promising results obtained thus far, there are still a number of potential future directions for the research and development of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole. These include further research into the exact mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole, as well as the development of new and improved methods for synthesizing (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole. In addition, further research is needed to determine the potential clinical applications of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole, as well as to develop new and improved formulations of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole for use in clinical trials. Finally, further research is needed to explore the potential synergistic effects of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole when combined with other drugs and treatments.
Synthesis Methods
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole can be synthesized via a two-step process. The first step involves the reaction of 6-bromo-1,3-benzodioxole with 2-methoxybenzyl chloride in the presence of a base (e.g., potassium carbonate) to form the desired product. The second step involves the reaction of the product with ethyl propenamide to form the final product, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole.
properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-22-15-5-3-2-4-13(15)10-20-18(21)7-6-12-8-16-17(9-14(12)19)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJKGXRRMVXNPE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

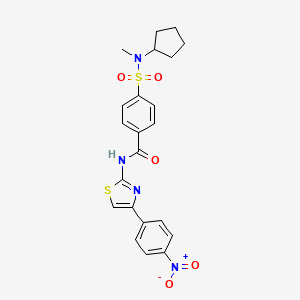
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
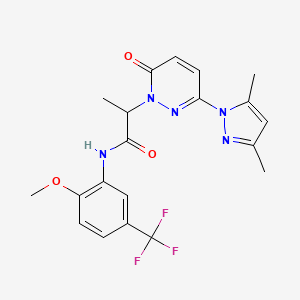
![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)
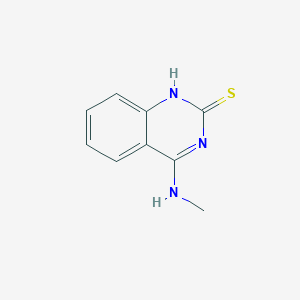
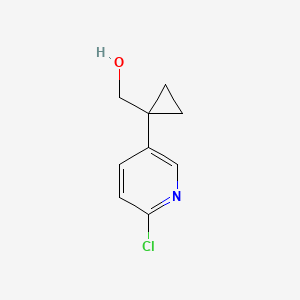
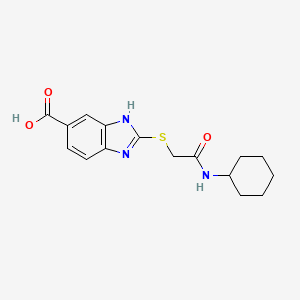
![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)
![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)
![4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-N-methylmorpholine-2-carboxamide](/img/structure/B2784012.png)

![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)
![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)
